Bolenol

Description

Nomenclature and Classification within Steroid Chemistry

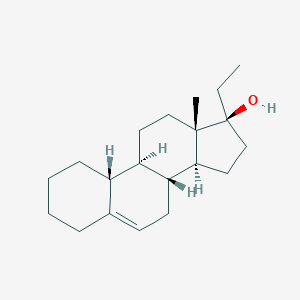

Bolenol possesses a specific chemical structure that dictates its classification within the vast field of steroid chemistry. Its systematic IUPAC name is (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol. smolecule.comnih.gov

This compound is classified as a synthetic anabolic androgenic steroid. smolecule.comwikipedia.org AAS are a group of synthetic derivatives of testosterone (B1683101), designed to promote muscle growth (anabolic effects) and develop or maintain male characteristics (androgenic effects). ous-research.nonih.gov this compound's structure allows it to interact with androgen receptors, which is the primary mechanism through which AAS exert their biological effects. smolecule.com

A key characteristic of this compound is its classification as a 19-norsteroid. smolecule.comwikipedia.org This designation indicates the absence of a methyl group at the C-19 position of the steroid structure, which is typically present in testosterone and other androgens. This structural modification, often seen in derivatives of nandrolone (B1676933) (19-nortestosterone), can influence the compound's pharmacological profile, including its androgenic and anabolic potency and its metabolism. smolecule.com

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O | smolecule.comnih.govwikipedia.org |

| Molecular Weight | 288.475 g/mol | wikipedia.orgjst.go.jp |

| CAS Number | 16915-78-9 | nih.govwikipedia.org |

| PubChem CID | 11954311 | nih.govwikipedia.org |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | nih.govwikipedia.org |

Note: Interactive table functionality is not supported in this format. The table above presents the data in a static format.

Historical Context of Research and Non-Therapeutic Exploration

This compound was described in the scientific literature as early as 1969. wikipedia.org While it was never marketed as a therapeutic drug, its existence in the literature suggests it was synthesized and likely investigated for its biological properties during a period of active research into synthetic steroids. wikipedia.orgncats.io The historical context of AAS research includes both the pursuit of legitimate medical applications (such as treating muscle wasting conditions or osteoporosis) and exploration for non-therapeutic purposes, including performance enhancement. smolecule.comous-research.nowikipedia.org The development and study of compounds like this compound were part of a broader effort to synthesize steroids with modified anabolic and androgenic profiles. smolecule.com Research in this area has contributed to the understanding of steroid receptor interactions and metabolic pathways. smolecule.com

Regulatory Status and Implications for Research

The regulatory status of anabolic androgenic steroids, including compounds like this compound, significantly impacts their availability and the nature of research that can be conducted. Due to their potential for misuse and association with performance enhancement, many countries have classified AAS as controlled substances. nih.govwww.gov.uk this compound is listed as a controlled substance in various jurisdictions. www.gov.ukgazette.gc.ca This regulatory control means that research involving this compound typically requires specific licenses and adherence to strict regulations governing handling, storage, and experimental protocols. The classification as a controlled substance primarily directs academic research towards areas such as analytical methods for detection, understanding metabolic pathways, and investigating the broader societal and health impacts of AAS use, rather than exploring new therapeutic applications in humans outside of highly controlled clinical trials. ous-research.noref.ac.uk The regulatory landscape underscores the importance of ethical considerations and compliance in any research involving this compound. unlv.edufiocruz.brmarshall.edunih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h8,15-18,21H,3-7,9-13H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXLQFPZGUQVQW-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CC=C4C3CCCC4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCCC4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028765 | |

| Record name | Bolenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16915-78-9 | |

| Record name | Bolenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16915-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolenol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016915789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bolenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BBD3123X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivations of Bolenol

Precursor Compounds and Core Structural Modifications

The architecture of Bolenol is a direct result of targeted alterations to the basic steroid nucleus, drawing its lineage from key androgenic hormones.

Role of Hydroxylation at Specific Positions (3 and 17)The chemical structure of this compound features a hydroxyl (-OH) group at the C-17β position and an ethyl group at the C-17α position.wikipedia.orgThe hydroxylation of steroids is a crucial process that dramatically influences their biological function and polarity.nih.govThe presence of a hydroxyl group at C-17β, in particular, is a key determinant of androgenic properties.scispace.comWhile this compound itself does not have a hydroxyl group at the C-3 position, modifications at this site are fundamental in the synthesis of its precursors. For many steroid transformations, a 3-keto group is a necessary structural feature for specific enzymatic reactions to occur.nih.govTherefore, the manipulation of functional groups at both the C-3 and C-17 positions of precursor compounds is integral to arriving at the final this compound structure.

Table 1: Structural Comparison of this compound and Precursor Analogues This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Compound | Molecular Formula | Molar Mass (g·mol−1) | Core Skeleton | Key Feature at C-10 | Key Feature at C-17 |

|---|---|---|---|---|---|

| This compound | C20H32O | 288.475 | Estrane (19-Nor) | No Methyl Group | 17β-hydroxyl, 17α-ethyl |

| Nandrolone (B1676933) | C18H26O2 | 274.40 | Estrane (19-Nor) | No Methyl Group | 17β-hydroxyl |

| Testosterone (B1683101) | C19H28O2 | 288.43 | Androstane | C19 Methyl Group | 17β-hydroxyl |

Established and Inferred Synthetic Methodologies

The creation of the 19-nor structure characteristic of this compound relies on specific and powerful chemical reactions, while other modifications can be achieved through biotechnological approaches.

Microbial Biotransformation ApproachesMicrobial biotransformation is a well-established tool in steroid synthesis, valued for its ability to perform highly specific chemical modifications that are often difficult to achieve through conventional chemical methods.scispace.comwjpls.orgThese processes use microorganisms or their enzymes to catalyze reactions such as hydroxylation, dehydrogenation, and ring A aromatization under mild conditions.wjpls.orgslideshare.net

While specific literature detailing the microbial synthesis of this compound is not prominent, this methodology is inferred due to its widespread application in steroid production. A key application is site-specific hydroxylation. slideshare.net For example, fungi are known to introduce hydroxyl groups at various positions on the steroid skeleton with high regio- and stereoselectivity. scispace.comresearchgate.net This capability could hypothetically be used to modify this compound precursors or the final compound itself. The production of steroid drugs is a primary example of the industrial-scale application of microbial biotransformations, highlighting its potential as a synthetic strategy for complex steroids. scispace.comwjpls.org

Chemical Reduction Methods (Catalytic Hydrogenation, Sodium Borohydride)

The synthesis of steroids like this compound often involves precise reduction steps to create specific stereochemistry and functional groups. While specific pathways for this compound's industrial synthesis are not extensively detailed in publicly available literature, general principles of steroid chemistry allow for the elucidation of probable synthetic routes involving chemical reduction.

Catalytic Hydrogenation: This method is a cornerstone in organic synthesis for the reduction of unsaturated bonds. pageplace.de In the context of steroid synthesis, catalytic hydrogenation can be used to reduce carbon-carbon double bonds or carbonyl groups. The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (temperature, pressure, solvent) dictates the outcome and stereoselectivity of the reaction. researchgate.netrsc.org For a precursor to this compound containing a ketone at the C-3 position and additional double bonds in the A-ring, selective hydrogenation could be employed. For instance, a Δ⁴-3-keto steroid could be reduced, though controlling the stereochemistry at the A/B ring junction is a critical consideration. nih.gov

Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a milder reducing agent than alternatives like lithium aluminum hydride and is highly selective for the reduction of aldehydes and ketones to their corresponding alcohols. wikipedia.orgnih.gov In a potential synthetic route for this compound or related steroids, NaBH₄ could be used to reduce a 17-keto group to the required 17β-hydroxyl group. nih.gov Its selectivity makes it valuable as it typically does not reduce ester groups or carbon-carbon double bonds under standard conditions, allowing for targeted transformations on a complex steroidal framework. wikipedia.orgwikipedia.org

| Reduction Method | Reagent/Catalyst | Typical Substrate Functional Group | Product Functional Group | Key Characteristics |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Alkene (C=C), Alkyne (C≡C), Carbonyl (C=O) | Alkane (C-C), Alcohol (CH-OH) | Yields are often high; selectivity can be controlled by catalyst and conditions. pageplace.de |

| Sodium Borohydride Reduction | NaBH₄ | Aldehyde (CHO), Ketone (C=O) | Primary Alcohol (CH₂OH), Secondary Alcohol (CH-OH) | Mild and selective; does not typically reduce esters, amides, or carboxylic acids. wikipedia.org |

Analysis of this compound's Chemical Reactivity

The chemical reactivity of this compound is governed by its constituent functional groups: the 17β-hydroxyl group, the C5-C6 double bond, and the sterically hindering 17α-ethyl group.

Oxidation Pathways and Products

The secondary alcohol at the C-17β position is a primary site for oxidation. Treatment with oxidizing agents could convert the 17β-hydroxyl group into a 17-ketone. This transformation is a common metabolic pathway for many steroids. europeanreview.org The double bond in the A-ring is also susceptible to oxidation, which could lead to the formation of epoxides or other oxidized derivatives. smolecule.com In vivo, metabolic studies of the closely related ethylestrenol show oxidation at the C-3 position to form norethandrolone (B1679909). nih.gov

Reduction Pathways and Derivatives

The C5-C6 double bond in this compound's A-ring is susceptible to reduction. Catalytic hydrogenation could saturate this bond, leading to the formation of dihydro derivatives. smolecule.com This type of reaction, which converts a double bond to a single bond, is a form of reduction. reddit.com The stereochemistry of the resulting A/B ring junction (either 5α or 5β) would depend on the catalyst and reaction conditions employed. Steroid 5β-reductases, for example, catalyze the reduction of Δ⁴-3-oxosteroids to yield 5β-dihydrosteroids. nih.govresearchgate.net

Substitution Reactions for Functional Group Introduction

Substitution reactions on the steroidal nucleus of this compound are not straightforward but can be achieved. The most reactive site for substitution is the 17β-hydroxyl group.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. smolecule.com This reaction is often used to modify the pharmacokinetic properties of a steroid.

Halogenation: While not a simple substitution on the carbon skeleton, introduction of halogens is possible through various synthetic strategies. For instance, studies on other 19-nortestosterone derivatives have shown that halogen substitution at the 17α position can be achieved, leading to compounds with unique biological activity profiles. nih.gov

| Reaction Type | Reactive Site | Typical Reagents | Potential Product(s) |

|---|---|---|---|

| Oxidation | 17β-hydroxyl group | Chromium-based reagents, PCC, PDC | 17-keto derivative |

| Reduction | C5-C6 double bond | H₂ with Pd/C or PtO₂ | 5α/5β-dihydro derivative |

| Esterification | 17β-hydroxyl group | Carboxylic acid anhydrides, Acyl chlorides | 17β-ester derivative |

Considerations for 17α-Alkylated 19-Nortestosterone Derivatives

This compound belongs to the class of 17α-alkylated 19-nortestosterone derivatives. wikipedia.orgwikipedia.org This structural classification imparts specific chemical characteristics that influence reactivity and metabolism.

The primary purpose of the 17α-alkylation is to hinder the metabolic oxidation of the 17β-hydroxyl group. europeanreview.orgnih.gov This steric hindrance makes the compound more resistant to deactivation in the liver, which is a key reason for the oral activity of this class of steroids. europeanreview.orgresearchgate.net However, this same steric bulk can also influence the reactivity of the 17β-hydroxyl group in synthetic chemical reactions, potentially making reactions like esterification more difficult compared to non-17α-alkylated analogues.

Metabolic and Enzymatic Conversion of Bolenol

Biotransformation into Metabolically Active Compounds

Studies have explored how Bolenol is transformed within the body, particularly its potential conversion into other active steroids.

Investigation of this compound as a Prohormone to Nandrolone (B1676933) (19-Nortestosterone)

This compound has been suggested to function as a prohormone to nandrolone (19-nortestosterone). nih.gov This conversion is considered a potential contributor to this compound's anabolic effects. In vivo studies conducted in rats have provided evidence for this biotransformation, showing that this compound is converted to nandrolone. nih.gov The detection of nandrolone metabolites in urine following the administration of this compound in rats supports this metabolic pathway. nih.gov

Role of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) in Conversion

The enzymatic conversion of this compound to 19-nortestosterone is thought to involve the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov This enzyme plays a crucial role in the synthesis of various steroids, catalyzing the conversion of 3β-hydroxysteroids to 3-ketosteroids. medscape.comnih.gov The pathway by which this compound is converted to nandrolone via 3β-HSD has been validated by the identification of nandrolone metabolites in urine after this compound administration. nih.gov

Enzymatic Interaction Studies

In vitro studies have been conducted to assess the interaction of this compound with key steroid-metabolizing enzymes.

Aromatase Activity and Estrogenic Metabolite Formation

Incubation studies with recombinant human aromatase have investigated the potential of this compound to be converted into estrogenic metabolites. nih.gov Aromatase is a cytochrome P450 enzyme responsible for the conversion of androgens into estrogens. wikipedia.org Research findings indicate minimal conversion of this compound to estrogenic metabolites under these in vitro conditions. nih.gov This suggests that this compound's anabolic effects are primarily mediated through direct androgen receptor activation rather than through the formation of estrogenic byproducts via aromatization.

5α-Reductase Activity and 5α-Reduced Metabolite Formation

Studies have also examined the interaction of this compound with 5α-reductase, an enzyme that catalyzes the reduction of Δ4-3-ketosteroids to their corresponding 5α-reduced forms. nih.gov In vitro incubation of this compound with recombinant human 5α-reductase revealed minimal conversion to 5α-reduced metabolites. nih.gov This finding suggests that, unlike some other androgens where 5α-reduction is important for activity in certain tissues, this compound's effects are likely not dependent on conversion to 5α-reduced forms. nih.gov

Influence of Drug-Metabolizing Enzymes, notably Cytochrome P450 (CYP)

While specific detailed studies on the interaction of this compound with a broad range of Cytochrome P450 (CYP) enzymes are not extensively detailed in the provided sources, CYP enzymes are a superfamily of monooxygenases that play a significant role in the metabolism of various drugs and steroids. wikipedia.org Given that aromatase, a CYP enzyme (CYP19A1), showed minimal activity on this compound in vitro nih.gov, this suggests that this compound may not be a significant substrate for this specific CYP enzyme involved in aromatization. The general influence of other drug-metabolizing enzymes, including other CYP isoforms, on this compound's biotransformation would typically involve phase I and phase II metabolic processes, potentially leading to hydroxylation, oxidation, or conjugation, as is common for steroid metabolism. However, specific data on the comprehensive CYP-mediated metabolism of this compound is limited in the provided context.

Here is a summary of enzymatic interactions based on the provided information:

| Enzyme | Interaction with this compound | Observed Outcome | Source(s) |

| 3β-HSD | Conversion | Conversion of this compound to 19-nortestosterone | nih.gov |

| Aromatase | Minimal conversion | Minimal formation of estrogenic metabolites in vitro | nih.gov |

| 5α-Reductase | Minimal conversion | Minimal formation of 5α-reduced metabolites in vitro | nih.gov |

| Cytochrome P450 | Limited specific data | Aromatase (CYP19A1) shows minimal activity | nih.govwikipedia.org |

Detailed Research Findings:

In vivo studies in rats have demonstrated the conversion of this compound to nandrolone, with nandrolone metabolites detected in urine. nih.gov This supports the role of this compound as a prohormone to nandrolone, mediated by enzymes such as 3β-HSD. nih.gov

In vitro studies using recombinant human enzymes have provided insights into this compound's interaction with aromatase and 5α-reductase. Incubation of this compound with recombinant human aromatase showed no detectable formation of estradiol (B170435), even under conditions where testosterone (B1683101) was readily aromatized. nih.gov Similarly, studies involving a 5α-reductase inhibitor in rats suggested that this compound's effects on sex accessory gland weights were not inhibited, unlike testosterone, indicating that 5α-reduction is not necessary for this compound's activity in these tissues. nih.gov These in vitro and in vivo findings collectively suggest that this compound is not significantly metabolized by aromatase or 5α-reductase. nih.gov

| Study Type | Enzyme/Process | Key Finding | Source(s) |

| In vivo | Biotransformation | This compound is converted to nandrolone; nandrolone metabolites found in urine. | nih.gov |

| In vivo | 3β-HSD activity | Implied role of 3β-HSD in the conversion of this compound to nandrolone. | nih.gov |

| In vitro | Aromatase activity | Minimal conversion of this compound to estrogenic metabolites. | nih.gov |

| In vitro | 5α-Reductase activity | Minimal conversion of this compound to 5α-reduced metabolites. | nih.gov |

| In vivo | 5α-Reduction (indirect) | This compound's effects not inhibited by 5α-reductase inhibition in rats. | nih.gov |

Impact of Enzyme Inducers on this compound Metabolism

Enzyme induction is a process where the metabolic activity of an enzyme increases, either through activation or increased gene expression coding for the enzyme nih.gov. This can lead to faster metabolism of substances processed by these enzymes nih.gov. Hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) family, are primary targets for induction by various substances, including certain drugs and environmental factors indiamart.comnih.gov. Enzyme inducers can decrease the bioavailability of drugs metabolized by these enzymes or increase the bioavailability of drugs requiring metabolic activation indiamart.com. The consequences of enzyme induction can include a decrease in the pharmacological activity of parent drugs or an increase in activity if the metabolites are active nih.gov. While the general principles of enzyme induction and its impact on drug metabolism are well-established, specific detailed research findings on the direct impact of enzyme inducers on the metabolism of this compound were not prominently available in the consulted literature.

In Vivo and In Vitro Metabolic Pathway Investigations

Investigations into the metabolic pathways of this compound have been conducted using both in vivo and in vitro approaches. In vivo studies in rats have demonstrated that this compound undergoes conversion to nandrolone (19-nortestosterone) wikipedia.org. This conversion is suggested to occur via the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) wikipedia.org. The detection of nandrolone metabolites in urine following this compound administration in these studies provides validation for this metabolic pathway wikipedia.org.

In vitro enzymatic studies have also been employed to explore the metabolic fate of this compound. Incubation of this compound with recombinant human aromatase and 5α-reductase enzymes revealed minimal conversion to estrogenic or 5α-reduced metabolites wikipedia.org. This suggests that, unlike some other steroids, the anabolic effects of this compound may be primarily mediated through direct activation of the androgen receptor rather than through metabolites produced by these specific enzymes wikipedia.org.

Studies on the metabolism of related compounds, such as 17β-Bol (boldenone), in various animal species and in human volunteers have identified a range of metabolic transformations including reduction, oxidation, and hydroxylation, with 17α-Bol often identified as a main metabolite in urine. In vitro studies using liver preparations like microsomes and isolated hepatocytes have been utilized to identify metabolites of related steroids, such as the production of androstadienedione (ADD) and hydroxylated metabolites. These studies highlight the complexity of steroid metabolism and the different metabolic profiles that can be observed depending on the species and the specific in vitro model used. While these provide context on steroid metabolism, the specific primary metabolic conversion identified for this compound in the available literature is its transformation to nandrolone wikipedia.org.

Resolution of Contradictory Findings in Metabolic Studies

Comprehensive information detailing contradictory findings specifically within this compound metabolic studies and their subsequent resolution was not extensively available in the consulted sources. Metabolic studies of steroids, in general, can sometimes yield varying results due to differences in experimental models (in vivo species, in vitro systems like microsomes vs. hepatocytes), analytical techniques, and study designs. For related compounds like boldenone (B1667361), discussions in the literature have sometimes focused on distinguishing between naturally occurring forms and those resulting from illegal administration, necessitating further research and harmonization of analytical methods. However, specific instances of contradictory metabolic findings for this compound itself and how these were resolved through further investigation were not a prominent theme in the provided search results.

Molecular Mechanisms of Action of Bolenol

Receptor-Mediated Interactions

Bolenol, as a steroid, exerts its effects by binding to intracellular receptors. The nature and affinity of these binding interactions determine the spectrum of its biological activities.

Androgen Receptor (AR) Binding and Transactivation

Anabolic-androgenic steroids, including derivatives of 19-nortestosterone like this compound, function as agonists of the androgen receptor (AR). wikipedia.orgwikidoc.org The AR is a nuclear receptor that, upon binding to an androgenic ligand, undergoes a conformational change, dissociates from heat-shock proteins, and translocates into the cell nucleus. wikidoc.org In the nucleus, the activated AR dimerizes and binds to specific DNA sequences known as hormone response elements, located in the promoter regions of target genes. wikidoc.org This binding event modulates the transcription of these genes, leading to either up-regulation or down-regulation of protein synthesis. wikidoc.org

While this compound is an AAS, and thus an AR agonist, the removal of the C3 ketone group, as seen in this compound (3-deketo-17α-ethyl-19-nor-5-androstenediol), can significantly decrease AR agonist activity compared to steroids with a C3 ketone. wikipedia.org However, such compounds can act as androgen prohormones. wikipedia.org The 17α-ethyl modification is characteristic of several synthetic AAS and influences their oral activity and metabolic stability. wikipedia.orgwikipedia.org

Progesterone (B1679170) Receptor (PR) Binding and Activity

Many 19-nortestosterone derivatives, including nandrolone (B1676933), are known to possess significant progestogenic activity, meaning they can bind to and activate the progesterone receptor (PR). wikipedia.org Nandrolone itself binds to the PR with approximately 22% of the affinity of progesterone. wikipedia.org This progestogenic activity can contribute to some of the effects observed with these compounds, including augmenting antigonadotropic effects. wikipedia.org Given this compound's structural relationship to nandrolone as a 19-norandrostene derivative with a modification at the 17α position, it is plausible that it may also exhibit affinity for the progesterone receptor, although specific binding data for this compound to the PR were not found in the search results. wikipedia.orgwikipedia.org

Estrogen Receptor (ER) Binding and Activity

Aromatization of the A ring in steroids typically leads to compounds with estrogenic activity, mediated through binding to estrogen receptors (ERs). wikipedia.org 19-nortestosterone derivatives generally exhibit reduced aromatization compared to testosterone (B1683101) due to the absence of the C19 methyl group. wikipedia.org This results in lessened estrogenic effects. wikipedia.org However, some degree of aromatization or direct interaction with ERs is still possible for certain derivatives. Specific information regarding this compound's binding affinity or activity at estrogen receptors was not available in the provided search results.

Specificity and Non-Binding to Glucocorticoid Receptors (GR)

Steroid receptors belong to a superfamily of nuclear receptors, including androgen, estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors. wikidoc.org While AAS primarily target the AR, their specificity for this receptor over others, such as the glucocorticoid receptor (GR), is a key aspect of their pharmacological profile. Glucocorticoids bind to the GR and mediate diverse physiological effects, including immunosuppression and metabolic regulation. who.int Anabolic-androgenic steroids are generally understood to have low affinity for the GR, contributing to their anabolic effects without significant glucocorticoid-like activity. Specific data confirming this compound's lack of significant binding to the GR were not explicitly found in the provided search results, but its classification as an AAS and derivative of nandrolone suggests a likely low affinity for this receptor, consistent with the general properties of this class of compounds.

Post-Receptor Signaling and Downstream Pathways

Upon binding to the AR and potentially other steroid hormone receptors, this compound initiates post-receptor signaling events that lead to changes in gene expression and cellular function.

Exploration of Alternative Signaling Pathways

Beyond the classical genomic pathway involving direct DNA binding of activated steroid receptors, steroid hormones and their synthetic analogs can also trigger rapid, non-genomic signaling events. wikidoc.org These alternative pathways often involve interactions with signaling proteins in the cytoplasm or at the cell membrane, leading to the activation of various intracellular signaling cascades, such as kinase pathways. wikidoc.org These non-genomic actions can mediate rapid cellular responses and may also indirectly influence gene transcription. wikidoc.org While the primary mechanism of AAS like this compound is considered to be genomic, the potential for this compound to engage in non-genomic signaling pathways has not been specifically detailed in the provided search results. Research into the full spectrum of this compound's molecular actions would ideally include exploration of such alternative signaling mechanisms.

Involvement of Transcriptional Coregulators

Transcriptional coregulators play a critical role in modulating the activity of transcription factors, including nuclear receptors like the androgen receptor, which is the primary target of this compound. iu.educore.ac.uk These coregulators function as both metabolic sensors and transcriptional effectors, fine-tuning metabolic processes by balancing the inhibitory actions of corepressors and the stimulatory effects of coactivators on transcription. core.ac.uk

While specific research detailing the interaction of this compound with transcriptional coregulators was not extensively found in the provided search results, the general mechanism for steroid receptors involves the recruitment of coregulatory proteins upon ligand binding. biorxiv.org The conformational change induced in the androgen receptor upon binding with androgens or AAS leads to interactions with specific coregulators. researchgate.net The precise set of coregulators recruited can vary depending on the ligand bound to the receptor, influencing the downstream transcriptional response and contributing to tissue-selective effects. biorxiv.orgresearchgate.net Research into other steroid receptors, such as retinoic acid receptors, highlights the dynamic interplay between ligands, DNA, and coregulator binding in modulating transcriptional activity. biorxiv.org Studies on selective androgen receptor modulators (SARMs) also emphasize the essential role of the interaction between the androgen receptor and various co-activators and co-suppressors in achieving tissue selectivity. researchgate.net

Tissue Selectivity and Mechanistic Basis

Tissue selectivity is a key characteristic of some steroid compounds, allowing them to exert differential effects in various tissues. nih.govresearchgate.netnih.gov This selectivity can arise from several factors, including differential receptor activation, tissue-specific metabolism of the compound, and the varying presence and activity of transcriptional coregulators in different tissues. nih.govresearchgate.netnih.govresearchgate.net

While direct information on the tissue selectivity of this compound was limited in the search results, the concept is well-established for other steroid derivatives and selective androgen receptor modulators (SARMs). For instance, studies on bolandiol (B191990), another synthetic anabolic steroid, indicate tissue selectivity, stimulating muscle growth without significant stimulation of sex accessory glands in castrate male rats. researchgate.net This differential effect is suggested to involve action via AR, PR, and/or ER, or potentially alternative signaling pathways or transcriptional coregulators. researchgate.net

The tissue-selective effects of compounds like tibolone, a selective estrogen activity regulator, are attributed to rapid metabolism into metabolites with varying activities (estrogenic, progestogenic, and androgenic) and the regulation of enzymes involved in steroid metabolism that differ across tissues. nih.govresearchgate.net This influences the availability of active compounds for receptor binding in a tissue-specific manner. nih.govresearchgate.net

Given that this compound is an anabolic steroid and a derivative of nandrolone, its tissue selectivity would likely involve similar mechanisms, potentially including differential binding affinity to steroid receptors in different tissues, tissue-specific metabolic conversion, and the influence of tissue-specific transcriptional coregulators on AR-mediated gene expression. The lower reported affinity of this compound for androgenic receptors compared to testosterone might also contribute to a more favorable anabolic-to-androgenic ratio, suggesting a degree of tissue preference for anabolic effects over androgenic ones. smolecule.com

Influence on Endogenous Hormone Production

Anabolic-androgenic steroids, including synthetic derivatives like this compound, are known to influence the body's endogenous hormone production. The administration of exogenous androgens can suppress the production of endogenous testosterone through the inhibition of the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.net This suppression is mediated by negative feedback mechanisms where elevated levels of exogenous steroids signal the hypothalamus and pituitary gland to reduce the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone), which in turn leads to decreased endogenous testosterone synthesis in the testes.

Research on other anabolic steroids, such as bolandiol, has demonstrated the suppression of gonadotropins and endogenous testosterone production. researchgate.net This effect is a common characteristic of exogenous anabolic steroid administration. While specific data on this compound's direct impact on the HPG axis and endogenous hormone levels was not detailed in the provided search results, its classification as an anabolic-androgenic steroid and derivative of nandrolone strongly suggests it would exert a similar suppressive effect on endogenous hormone production.

Studies investigating the influence of endogenous and exogenous sex hormones on various physiological markers, such as brain-derived neurotrophic factor (BDNF), highlight the complex interplay within the endocrine system and the impact of hormonal status. nih.gov The administration of exogenous hormones can alter the delicate balance of endogenous hormone levels.

Table 1: Chemical Information for this compound

| Property | Value | Source |

| Chemical Name | 17α-ethyl-19-norandrost-5-en-17β-ol (ethylnorandrostenol) | wikipedia.org |

| Molecular Formula | C₂₀H₃₂O | smolecule.comwikipedia.orgnih.gov |

| Molecular Weight | 288.47 g/mol | wikipedia.orgnih.gov |

| CAS Number | 16915-78-9 | wikipedia.orgnih.govcas.org |

| PubChem CID | 11954311 | nih.govwikidata.orgnih.gov |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | wikipedia.orgnih.gov |

| InChI Key | VGXLQFPZGUQVQW-XGXHKTLJSA-N | wikipedia.orgnih.govwikidata.org |

Table 2: Biological Activity and Effects (Based on Anabolic Steroid Properties)

| Effect | Description | Source |

| Increased Protein Synthesis | Stimulates the production of muscle proteins. | smolecule.comdovepress.com |

| Nitrogen Retention | Enhances the body's ability to retain nitrogen, crucial for muscle growth. | smolecule.com |

| Muscle Growth | Promotes muscle hypertrophy through anabolic pathways. | smolecule.comdovepress.com |

| Enhanced Physical Performance | Contributes to improvements in strength and performance. | smolecule.com |

| Reduced Androgenic Effects | May have lower affinity for androgenic receptors compared to testosterone. | smolecule.com |

Preclinical Research Methodologies and Models in Bolenol Studies

In Vitro Model Systems

In vitro models are essential for the initial screening and mechanistic evaluation of compounds like Bolenol. These systems provide a controlled environment to study the direct cellular and molecular interactions of the steroid, free from the systemic complexities of a living organism.

Cell-based assays are a cornerstone of preclinical research for assessing the efficacy and mechanism of action of synthetic steroids. nih.gov These assays typically involve the use of immortalized cell lines or primary cells that express the target receptors, such as the androgen receptor (AR).

One common approach is the use of reporter gene assays. nih.gov In this system, cells are genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) linked to an androgen response element (ARE). nih.gov When a compound like this compound binds to and activates the AR, the receptor-ligand complex binds to the ARE, driving the expression of the reporter gene. The resulting signal, which can be measured, is proportional to the androgenic activity of the compound. nih.gov Cell lines such as HeLa or T47D, which express relevant steroid hormone receptors, are often utilized for these types of screening assays.

Another critical aspect of cell culture-based assessment is the evaluation of a compound's effect on cell proliferation, differentiation, and protein synthesis in relevant cell types, such as muscle satellite cells or bone cells, to understand its potential anabolic effects.

Table 1: Hypothetical Androgen Receptor Activation by this compound in a Reporter Gene Assay

This table illustrates the type of data that would be generated from a cell-based reporter assay to screen for the androgenic activity of this compound compared to known androgens.

| Compound | Concentration (nM) | Reporter Gene Activity (Fold Induction) |

| Dihydrotestosterone (DHT) | 10 | 100 |

| Testosterone (B1683101) | 10 | 85 |

| This compound | 10 | 75 |

| Control (Vehicle) | - | 1 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Understanding the metabolic fate of a synthetic steroid is crucial. Enzymatic assays are employed to identify the key enzymes involved in its metabolism and to characterize the resulting metabolites. wada-ama.org These assays typically utilize subcellular fractions, such as liver microsomes or S9 fractions, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs). wada-ama.org

By incubating this compound with these enzyme preparations and necessary cofactors (e.g., NADPH), researchers can simulate its hepatic metabolism. drugbank.com The resulting metabolites are then identified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). drugbank.com This approach helps in predicting the major metabolic pathways, such as hydroxylation, reduction, and conjugation, that this compound would undergo in the body. dshs-koeln.de Information from these assays is vital for designing subsequent in vivo studies and for developing methods to detect the compound and its metabolites.

In Vivo Animal Models

Rodent models, particularly rats and mice, are extensively used in the pharmacological evaluation of AAS. nih.govnih.gov The castrated male rat model is a classic and highly informative model for assessing the anabolic and androgenic activity of a compound. physiology.orgelsevierpure.com Castration removes the primary source of endogenous androgens, creating a sensitive baseline to measure the effects of an exogenous steroid. physiology.org

In this model, the administration of a compound like this compound would be evaluated for its ability to restore the size of androgen-dependent tissues. The relative anabolic and androgenic potency is often determined by comparing the weight changes in a target anabolic tissue, such as the levator ani muscle, to a target androgenic tissue, like the seminal vesicles or prostate gland. nih.gov

Table 2: Illustrative Results from a Castrated Rat Model for a Hypothetical Anabolic Steroid

This table demonstrates the kind of data that would be collected to assess the anabolic and androgenic effects of a compound in a castrated rat model.

| Treatment Group | Levator Ani Muscle Weight (mg) | Seminal Vesicle Weight (mg) |

| Intact Control | 250 | 450 |

| Castrated Control | 100 | 50 |

| Castrated + Testosterone | 240 | 420 |

| Castrated + this compound | 220 | 300 |

Note: The data presented here is hypothetical and serves to illustrate the experimental outcomes of such a study.

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. Several factors must be carefully considered:

Age: The age of the animals can significantly influence the response to hormonal agents. For instance, studies on anabolic effects might use young, growing animals, while studies on age-related muscle loss would require older models.

Sex: The biological effects of androgens can differ between males and females. Therefore, the sex of the animal model should be chosen based on the specific research question.

Genetic Diversity: Using genetically diverse animal populations can provide a more comprehensive understanding of a compound's effects and may better reflect the genetic variability in the human population. Inbred strains, on the other hand, offer more uniform responses, which can be advantageous for mechanistic studies.

In addition to traditional rodent models, alternative model organisms are emerging as valuable tools in preclinical research.

Caenorhabditis elegans : This nematode worm has a well-characterized genome and a short lifespan, making it a useful model for studying the effects of steroids on aging and development. nih.gov C. elegans possesses nuclear hormone receptors and steroidogenic pathways that share similarities with those in vertebrates, allowing for the investigation of steroid hormone signaling. plos.orgflvc.org

Killifish (Nothobranchius furzeri): The turquoise killifish is a short-lived vertebrate that has become a popular model for aging research. biorxiv.org In the context of steroid research, fish models like the killifish are particularly valuable for studying endocrine disruption. frontiersin.orgjapanfs.org They can be used to assess how synthetic steroids might interfere with normal hormonal functions, particularly in aquatic environments. oup.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment in Preclinical Contexts

For a synthetic steroid such as this compound, a preclinical PK/PD assessment would be crucial to understand its behavior in a biological system.

Pharmacokinetics (PK) studies would focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

In vitro Metabolism: Initial studies would likely involve incubating this compound with liver microsomes or S9 fractions from various species (e.g., rat, dog, human) to identify metabolic pathways and potential metabolites. This helps predict how the compound would be broken down in the body.

In vivo Studies: Animal models, typically rodents (rats and mice), would be used to determine key PK parameters. Following oral or intravenous administration, blood samples would be collected over time to measure the concentration of this compound and its metabolites. This data would be used to create concentration-time curves and calculate metrics such as bioavailability, clearance, volume of distribution, and half-life.

Pharmacodynamics (PD) studies would investigate the biochemical and physiological effects of this compound and its mechanism of action.

Receptor Binding Assays: The affinity of this compound for the androgen receptor (AR) and potentially other steroid receptors (e.g., progesterone (B1679170), estrogen receptors) would be quantified using competitive binding assays against a radiolabeled ligand. This helps determine the compound's primary target and potency.

In vivo Bioassays: Classical androgenic and anabolic activity models in animals would be employed. For instance, the Hershberger assay in castrated male rats is a standard method to assess the anabolic (effect on levator ani muscle weight) and androgenic (effect on seminal vesicle and ventral prostate weights) activity of a compound. This allows for the determination of the anabolic-to-androgenic ratio, a key characteristic for this class of steroids.

Without specific studies on this compound, no data for these parameters can be provided.

Translational Research Considerations and Optimizing Preclinical Models

Translational research aims to bridge the gap between preclinical findings and clinical outcomes. For a synthetic AAS like this compound, several considerations would be critical.

Species Differences: A key challenge is that metabolic pathways and receptor sensitivities can differ significantly between preclinical animal models and humans. Research would be needed to determine if the animal models chosen are relevant predictors for human responses to this compound. For instance, the metabolites formed in rats would be compared to those formed in human liver preparations in vitro.

Model Selection: The choice of animal model is paramount. While rodent models are standard for initial screening, their predictive value for certain endocrine effects in humans can be limited. nih.gov Optimizing these models might involve using humanized mouse models that express human receptors or enzymes.

Biomarker Development: Identifying and validating biomarkers of this compound's activity would be essential for translation. These could include changes in gene expression in target tissues or levels of specific proteins in the blood that correlate with the anabolic or androgenic effects of the compound. Such biomarkers would be invaluable for monitoring the drug's effects in potential future clinical trials.

Due to the lack of primary research on this compound, any discussion on translational strategies remains hypothetical and based on the general principles applied to the development of other synthetic steroids. nih.gov

Analytical Detection and Structural Characterization of Bolenol and Its Metabolites

Mass Spectrometry (MS) Approaches

Mass spectrometry provides crucial information for the identification and structural characterization of Bolenol and its metabolites by measuring their mass-to-charge ratios and fragmentation patterns. europeanpharmaceuticalreview.comazolifesciences.com

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample, providing information about its origin (e.g., synthetic vs. endogenous). wikipedia.orgnih.govthermofisher.comresearchgate.net GC/C/IRMS, which couples gas chromatography with combustion and IRMS, is a key method in doping control to differentiate between the administration of synthetic anabolic androgenic steroids and the endogenous production of similar compounds by comparing the carbon isotopic ratios (¹³C/¹²C). researchgate.netwada-ama.orgnih.govnih.gov This technique has been applied to determine the origin of boldenone (B1667361) and its metabolites, which are structurally related to this compound. researchgate.netnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap MS, provides highly accurate mass measurements, which are essential for the confident identification and quantification of analytes in complex matrices. nih.govthermofisher.comthermofisher.com Orbitrap mass analyzers offer very high resolution and sub-ppm mass accuracy, enabling the separation of signals from compounds with very small mass differences and reducing the risk of false positives or negatives due to isobaric interferences. thermofisher.comthermofisher.com LC coupled with HRMS (LC-HRMS) or tandem HRMS (LC-HRMS/MS) using instruments like the Orbitrap is used for the detection and quantification of anabolic steroids, including boldenone (a related compound), in biological samples like blood and hair. nih.govnih.gov HRMS allows for both targeted and untargeted analysis with high selectivity and sensitivity. thermofisher.com While Orbitrap MS offers excellent selectivity and linearity, its sensitivity can sometimes be inferior to triple-quadrupole MS for certain compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as collisionally activated dissociation (CAD) or collision-induced dissociation (CID), is a powerful technique for the structural elucidation of small molecules, including steroids and their metabolites mdpi.comwikipedia.orgpittcon.org. In MS/MS, selected ions (precursor ions) are subjected to fragmentation through collisions with neutral gas molecules (e.g., helium, nitrogen, or argon) in a collision cell wikipedia.org. The resulting fragment ions (product ions) are then mass analyzed, producing a fragmentation pattern or spectrum mdpi.comrfi.ac.uk.

The fragmentation pattern is highly dependent on the structure of the precursor ion, providing diagnostic information about the functional groups and connectivity within the molecule pittcon.orgnih.gov. By analyzing the mass-to-charge ratios (m/z) of the fragment ions and their relative abundances, researchers can deduce structural features and propose fragmentation pathways dphen1.com. This process is essential for confirming the identity of a compound and differentiating between isomeric or isobaric species researchgate.netbiorxiv.org. Computational tools are also being developed to predict fragmentation patterns and aid in structural elucidation by comparing in silico spectra to experimental data researchgate.netbiorxiv.org.

Neutral Loss Scan, Precursor Ion Scan, Selected Reaction Monitoring

Tandem MS instruments offer various scan modes that provide specific types of information valuable for the analysis of this compound and its metabolites:

Neutral Loss Scan: In this mode, both the first (MS1) and second (MS2) mass analyzers are scanned simultaneously while maintaining a constant mass difference. This allows for the detection of all precursor ions that lose a specific neutral molecule during fragmentation shimadzu.comresearchgate.netenovatia.com. This is particularly useful for identifying metabolites that undergo characteristic neutral losses, such as the loss of water, a hydroxyl group, or a sugar moiety.

Precursor Ion Scan: This mode involves scanning the first mass analyzer (MS1) while the second mass analyzer (MS2) is set to monitor a specific product ion m/z. This scan identifies all precursor ions that fragment to produce a particular product ion shimadzu.comresearchgate.netsciex.com. This is valuable for screening samples for compounds that share a common structural motif that yields a characteristic fragment ion upon collision-induced dissociation sciex.com.

Selected Reaction Monitoring (SRM): Also known as Multiple Reaction Monitoring (MRM) when monitoring multiple transitions, SRM is a highly sensitive and selective quantitative technique sciex.com. In SRM, both the precursor ion in MS1 and a specific product ion in MS2 are selected and monitored shimadzu.comresearchgate.netunt.edu. This targeted approach minimizes interference from the sample matrix and is widely used for the reliable quantification of specific analytes, including steroids and their metabolites, in complex biological samples sciex.comresearchgate.net.

Spectroscopic Methods

Spectroscopic methods provide complementary information to mass spectrometry, aiding in the detection and unambiguous identification of this compound and its metabolites.

Diode-Array UV (DAD UV) for Compound Detection

Diode-Array Detection (DAD), also known as Photo Diode Array (PDA) detection, is a widely used technique in High-Performance Liquid Chromatography (HPLC) scioninstruments.commeasurlabs.com. A DAD simultaneously measures the absorbance of eluting compounds across a range of wavelengths in the ultraviolet-visible (UV-Vis) spectrum (typically 190 to 900 nm) scioninstruments.commeasurlabs.com. This provides a full UV-Vis spectrum for each detected peak in the chromatogram shimadzu.nl.

The UV-Vis spectrum serves as a valuable tool for compound identification and peak purity assessment shimadzu.nl. By comparing the spectrum of an unknown peak to that of a known standard, analysts can confirm the identity of the compound shimadzu.nl. Additionally, variations in the spectrum across a single chromatographic peak can indicate the presence of co-eluting compounds, allowing for peak purity analysis scioninstruments.com. While a standard UV detector monitors absorbance at a single or a few wavelengths, DAD provides a comprehensive absorption profile, which is particularly advantageous for analyzing complex mixtures and identifying compounds with different UV absorption characteristics scioninstruments.commeasurlabs.com. One source mentions HPLC with UV detection at λ = 240 nm for the analysis of Bolandiol (B191990), with a reported retention time of 8.2 minutes .

Nuclear Magnetic Resonance (NMR) for Unambiguous Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the unambiguous identification and structural characterization of organic molecules mdpi.combiotechmedjournal.comgoogle.com. NMR provides detailed information about the chemical environment of individual atoms within a molecule, including the types of atoms present, their connectivity, and their spatial arrangement mdpi.com.

By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., ¹H NMR, ¹³C NMR), chemists can piece together the complete structure of a compound mdpi.com. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further insights into the correlations between nuclei, allowing for the confirmation of structural assignments mdpi.com. For steroids like this compound, NMR is invaluable for confirming the positions and configurations of functional groups and the steroid ring system . One source provides key ¹H NMR signals for Bolandiol (C₁₈H₂₈O₂) in CDCl₃ at 400 MHz, including signals at δ 0.80 (s, 3H, C18-CH₃), δ 3.52 (m, 1H, C3β-OH), δ 3.90 (t, 1H, C17β-OH), and δ 5.35 (s, 1H, C4-H) .

Sample Preparation and Extraction Methodologies for Biological Matrices

Analyzing this compound and its metabolites in biological matrices such as urine, blood, serum, or tissue presents significant challenges due to the complexity of these samples and the potentially low concentrations of the analytes mdpi.comresearchgate.net. Biological matrices contain numerous endogenous compounds (e.g., proteins, lipids, salts) that can interfere with analytical measurements, suppress ionization in mass spectrometry, or foul chromatographic systems mdpi.com. Therefore, effective sample preparation and extraction methodologies are critical to isolate the analytes of interest, remove interfering substances, and often pre-concentrate the analytes to levels detectable by the analytical instrument mdpi.comresearchgate.netslideshare.net.

Common extraction techniques employed for steroids and other small molecules from biological matrices include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analytes between two immiscible liquid phases based on their differential solubilities mdpi.comresearchgate.netslideshare.netnih.gov. By selecting appropriate solvents, the target analytes can be selectively extracted into one phase while leaving many interfering compounds in the other.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid stationary phase to selectively retain analytes or remove matrix interferences from a liquid sample mdpi.comresearchgate.netslideshare.netnih.gov. Analytes are adsorbed onto the solid phase, washed to remove interferences, and then eluted with a suitable solvent. SPE offers advantages in terms of selectivity, sample cleanup, and pre-concentration.

Microextraction Techniques: More modern and miniaturized extraction techniques, such as solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and liquid-phase microextraction (LPME), require smaller sample volumes and less solvent, aligning with green chemistry principles mdpi.comresearchgate.netresearchgate.net. These techniques are increasingly used for the analysis of trace-level contaminants in biological samples researchgate.net.

The choice of extraction method depends on the specific biological matrix, the physicochemical properties of the analytes, and the sensitivity required for the analysis mdpi.comslideshare.net. Method development involves optimizing parameters such as solvent type, pH, extraction time, and elution conditions to achieve high recovery of the target analytes and efficient removal of matrix interferences mdpi.com.

Validation and Performance Characteristics of Analytical Methods

Validation of analytical methods is a fundamental requirement to ensure that the method is suitable for its intended purpose and consistently yields accurate, reliable, and reproducible results europa.eudemarcheiso17025.comcertified-laboratories.com. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), outline the key performance characteristics that need to be evaluated during method validation europa.eudemarcheiso17025.comelementlabsolutions.comfda.gov.

The typical validation characteristics for quantitative analytical methods include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or endogenous compounds europa.eucertified-laboratories.comelementlabsolutions.com.

Accuracy: The closeness of agreement between the value found by the method and the accepted true value europa.eucertified-laboratories.comelementlabsolutions.com. This is often assessed by analyzing samples spiked with known concentrations of the analyte.

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions europa.euelementlabsolutions.com. Precision can be evaluated at different levels: repeatability (within-run), intermediate precision (within-laboratory, different days, analysts, or equipment), and reproducibility (between-laboratories).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantified europa.eucertified-laboratories.comelementlabsolutions.com.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy europa.eucertified-laboratories.comelementlabsolutions.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range europa.euelementlabsolutions.com.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity europa.euelementlabsolutions.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters demarcheiso17025.comelementlabsolutions.com.

Validation studies involve generating documented evidence following a predetermined protocol, using qualified instrumentation and properly trained personnel demarcheiso17025.comfda.gov. The acceptance criteria for each validation characteristic are established based on the intended application of the method demarcheiso17025.com.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Structural Features on Biological Activity

The biological activity of Bolenol is significantly influenced by key structural features inherent to its classification as a 17α-alkylated 19-nor steroid.

19-Nor Configuration: The absence of the methyl group at the C19 position, characteristic of 19-nortestosterone derivatives like this compound, plays a crucial role in differentiating their activity from testosterone (B1683101). This modification generally leads to increased anabolic activity and decreased androgenic activity, resulting in a more favorable anabolic-to-androgenic ratio compared to testosterone. wikipedia.orgwikipedia.org This altered ratio is partly attributed to the differential metabolism of 19-nor steroids; unlike testosterone, their 5α-reduced metabolites exhibit diminished affinity for the androgen receptor. wikipedia.orgnih.govnih.gov

17α-Alkylation: The presence of an ethyl group at the C17α position is a critical modification that confers oral bioavailability to this compound. wikipedia.org This alkylation enhances metabolic stability, allowing the compound to survive first-pass metabolism in the liver. wikipedia.org However, 17α-alkylation is also associated with potential hepatotoxicity. wikipedia.org

Absence of C3 Ketone: this compound is a 3-deketo steroid, meaning it lacks the ketone group typically found at the C3 position in many androgens, including its parent compound nandrolone (B1676933). wikipedia.org This structural difference can significantly decrease direct androgen receptor agonist activity. wikipedia.org Related 3-deketo 17α-alkylated 19-nor steroids, such as ethylestrenol, are considered prodrugs of their 3-keto counterparts (e.g., norethandrolone). iiab.mewikipedia.org This suggests that this compound may also function as a prodrug, being metabolized in the body to a more active form.

Biological Effects: this compound exhibits significant anabolic properties, including the promotion of muscle growth and enhanced nitrogen retention. smolecule.com Its interaction with the androgen receptor is central to these effects. Compared to testosterone, the reduced androgenicity of this compound and other nandrolone derivatives is linked to the lower affinity of their 5α-reduced metabolites for the androgen receptor in specific tissues. smolecule.comnih.gov

Rational Design for Modified this compound Analogues

Rational design in the context of this compound analogues involves applying established principles of steroid chemistry and SAR to create new compounds with tailored activity profiles. Based on the known impact of structural features, potential design strategies include:

Modification of the 17α-Substituent: While the ethyl group confers oral activity, exploring other alkyl or functional groups at this position could potentially alter the balance between anabolic and androgenic activity, metabolic stability, and hepatotoxicity. Extending the alkyl chain beyond ethyl, for instance, has been shown in other steroid series to reduce androgenic activity or even result in antiandrogens. wikipedia.org

Introduction or Modification of Functional Groups: Introducing or modifying functional groups at other positions on the steroid core could influence receptor binding affinity, metabolic pathways, and interaction with other biological targets. For example, modifications in the A or D rings of steroids are known to impact pharmacological properties. acs.org

Esterification: Attaching ester groups, particularly at the 17β-hydroxyl position, is a common strategy to create prodrugs with altered pharmacokinetic profiles, such as increased lipophilicity and extended duration of action. wikipedia.orgwikipedia.org Propetandrol, a 3β-propionate ester of the related steroid norethandrolone (B1679909), serves as an example of this approach in a closely related series. wikipedia.org Such modifications can influence absorption, distribution, metabolism, and excretion.

Synthesis and Evaluation of Derivatives with Altered Activity Profiles

The synthesis of this compound analogues typically involves chemical transformations starting from readily available steroid precursors, often nandrolone or its derivatives. smolecule.com General synthetic methods in steroid chemistry, including selective reduction, oxidation, and esterification reactions, are employed to introduce or modify functional groups at specific positions on the steroid core. smolecule.com

While detailed experimental data specifically comparing the activity profiles of multiple synthesized this compound derivatives is not extensively available in the immediate search results, the existence and characterization of closely related compounds highlight the feasibility of this process. For instance, Propetandrol, a 3β-propionate ester of norethandrolone (a closely related 17α-ethyl-19-nor steroid with a C3 ketone), has been synthesized and is known to be orally active, classified as both an AAS and a progestogen. wikipedia.org This indicates that esterification at a hydroxyl group (in this case, at the 3β position of norethandrolone) can lead to orally active compounds with specific activity profiles, and such derivatives are subject to biological evaluation.

The evaluation of synthesized derivatives involves assessing their biological activities, such as affinity for the androgen receptor, anabolic and androgenic effects in relevant bioassays, and metabolic fate. Comparative studies with the parent compound (this compound) and other known steroids are crucial for understanding how structural modifications impact the activity profile.

Computational Approaches in SAR Analysis

Computational approaches play an increasingly important role in modern SAR analysis, complementing experimental studies. For steroids, including the 19-nor-testosterone family to which this compound belongs, computational methods can provide insights into the relationship between molecular structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies, for example, have been applied to 19-nor-testosterone steroids. uni.lu These studies utilize molecular descriptors (e.g., electronic, physicochemical) calculated from the chemical structure and correlate them statistically with observed biological activities (e.g., anabolic and androgenic effects). uni.lu QSAR models can help identify key structural features and their contribution to activity, potentially predicting the activity of new, unsynthesized analogues. uni.lu

Other computational techniques, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of this compound and its analogues with target receptors like the androgen receptor. These methods can provide a three-dimensional understanding of how structural variations affect binding affinity and receptor activation, informing rational design efforts. While specific published studies detailing computational SAR analysis solely focused on this compound were not prominently found, the application of these methods to the broader class of 19-nor steroids is established and relevant to understanding this compound's SAR. uni.lu

Pharmacological Targets and Mechanistic Therapeutic Research

Mechanisms Underlying Anabolic Effects

The anabolic effects of Bolenol are primarily attributed to its interaction with androgen receptors smolecule.commdpi.com. This interaction can lead to increased protein synthesis and enhanced nitrogen retention, crucial processes for muscle growth and recovery smolecule.com. Compared to testosterone (B1683101), this compound is reported to have a lower affinity for androgenic receptors, which may contribute to a reduced potential for masculinizing side effects smolecule.com. The mechanisms of action of anabolic-androgenic steroids, including this compound, involve binding to the androgen receptor (AR) and influencing gene transcription mdpi.com. This can occur through direct binding to the AR, or indirectly via metabolites mdpi.com. High doses of AAS may also exert effects by displacing glucocorticoids from their receptors, thereby decreasing protein breakdown in muscles mdpi.com. Furthermore, AAS can stimulate the growth hormone (GH) and insulin-like growth factor (IGF)-1 axis, leading to muscle protein formation mdpi.com.

Anabolic-androgenic steroids are known for their ability to increase lean body mass (LBM) researchgate.netnih.govnih.gov. Studies on AAS, including those structurally related to this compound like nandrolone (B1676933), have demonstrated increases in muscle mass wikipedia.org. Research indicates that AAS use, in conjunction with resistance exercise, increases muscle protein synthesis, leading to skeletal muscle hypertrophy and improved body composition nih.gov. Studies have investigated the effects of various interventions, including resistance training and supplementation, on lean body mass, highlighting the importance of accurate measurement techniques like dual-energy X-ray absorptiometry (DXA) frontiersin.orgmdpi.com.

This compound's anabolic effects manifest as responses within skeletal muscle tissue, primarily through increased protein synthesis and nitrogen retention smolecule.com. Research on anabolic-androgenic steroids in general indicates that they increase muscle protein synthesis and accretion, as well as satellite cell activation nih.gov. These effects are mediated through genomic and non-genomic mechanisms, primarily via binding to the androgen receptor mdpi.comnih.gov. Genomic actions involve the androgen-receptor complex translocating to the cell nucleus and binding to specific DNA sequences, enhancing the transcription of anabolic genes nih.gov. Studies on other compounds, such as the β2-adrenergic receptor agonist clenbuterol, also demonstrate anabolic effects on skeletal muscle, highlighting increased protein synthesis and decreased proteolysis as key mechanisms nih.gov.

Research into Bone Health and Remodeling Pathways

Research explores the potential of anabolic steroids, including those structurally related to this compound, in influencing bone health and remodeling pathways smolecule.com. Anabolic steroids have been indicated to stimulate bone formation and counteract bone breakdown researchgate.net.

This compound has been explored for its potential in treating conditions like osteoporosis, which is characterized by low bone mineral density (BMD) smolecule.comnih.gov. Studies on related anabolic steroids, such as bolandiol (B191990) (19-nortestosterone-3β,17β-diol), have shown increases in bone mineral density in animal models nih.gov. Research on various interventions, including physical activity and nutritional supplementation, demonstrates their impact on BMD, a key indicator of bone health and strength nih.govarchivesofmedicalscience.comnih.govbiomedpharmajournal.org. BMD is a measure of the inorganic mineral content in bone and is influenced by factors such as age, sex, genetics, lifestyle, and medical conditions biomedpharmajournal.orgdovepress.com.

The impact of anabolic steroids on bone health extends to the modulation of bone microstructural parameters nih.gov. Bone microstructure, including trabecular number, thickness, orientation, and connectivity, significantly contributes to bone strength dovepress.com. Research techniques like micro-CT are used to quantify bone quality and microstructural features dovepress.comresearchgate.netmdpi.commdpi.com. Studies investigating bone disorders, such as osteoporosis, examine the deterioration of bone microarchitecture nih.gov. For example, research on a rat model with a specific genetic mutation demonstrated impaired bone microstructure, including thinner cortical thickness nih.gov. Treatment with certain compounds was shown to improve bone microarchitecture in this model, increasing trabecular number and bone volume fraction, while decreasing trabecular separation nih.gov.

Investigation of Reproductive System Modulation

Research into anabolic-androgenic steroids includes the investigation of their effects on the reproductive system mdpi.com. While this compound is reported to have reduced androgenic effects compared to testosterone, the modulation of the reproductive system is a known aspect of AAS pharmacology smolecule.commdpi.com. Anabolic-androgenic steroids can influence hormonal balance and have been associated with effects on reproductive functions mdpi.comnih.govnih.gov. Studies on AAS highlight potential long-term toxicity involving the reproductive system mdpi.com.

Suppression of Gonadotropins